molecular formula C12H16ClNO4S2 B2897224 5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide CAS No. 899982-14-0

5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide

Cat. No.: B2897224
CAS No.: 899982-14-0
M. Wt: 337.83
InChI Key: LKVYBWRBHKPOGV-UHFFFAOYSA-N
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Description

5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a thiophene ring and a sulfonamide group in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-({1,4-dioxaspiro[44]nonan-2-yl}methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors

    Formation of Spirocyclic Structure: The initial step involves the reaction of a γ-hydroxy carboxylic acid lactone with a nucleophile such as sodium ethoxide to form a spiroketal intermediate.

    Introduction of Thiophene Group: The spiroketal intermediate is then reacted with a chlorothiophene derivative under basic conditions to introduce the thiophene ring.

    Sulfonamide Formation: Finally, the compound is treated with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can interact with nucleic acids, affecting their function. The spirocyclic structure provides stability and rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxybenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide

Uniqueness

5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide is unique due to the presence of the chlorothiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c13-10-3-4-11(19-10)20(15,16)14-7-9-8-17-12(18-9)5-1-2-6-12/h3-4,9,14H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVYBWRBHKPOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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